D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate] involves multiple steps, starting with the preparation of the piperazine derivative. The reaction typically involves the following steps:
Formation of the Piperazine Derivative: This step involves the reaction of 4-[(4-Chlorophenyl)phenylmethyl]piperazine with ethylene oxide to form the intermediate compound.
Esterification: The intermediate compound is then reacted with D-Glucitol in the presence of an appropriate catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same steps as in the laboratory preparation, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate] involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
Similar Compounds
D-Glucitol 1-[2-[2-[4-[(4-Bromophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]: Similar structure but with a bromine atom instead of chlorine.
D-Glucitol 1-[2-[2-[4-[(4-Fluorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate] is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and biological activities. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
1243652-35-8 |
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Molecular Formula |
C27H37ClN2O8 |
Molecular Weight |
553.049 |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C27H37ClN2O8/c28-21-8-6-20(7-9-21)25(19-4-2-1-3-5-19)30-12-10-29(11-13-30)14-15-37-18-24(34)38-17-23(33)27(36)26(35)22(32)16-31/h1-9,22-23,25-27,31-33,35-36H,10-18H2/t22-,23+,25?,26-,27-/m1/s1 |
InChI Key |
SXBSBFVNNITXDS-GRRIPWEKSA-N |
SMILES |
C1CN(CCN1CCOCC(=O)OCC(C(C(C(CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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